molecular formula C20H26N4O3 B4492279 [1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone

[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone

Cat. No.: B4492279
M. Wt: 370.4 g/mol
InChI Key: PRVAUHFOCCDVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone is a nitrogen-containing heterocyclic compound It is characterized by the presence of a quinoxaline ring, a piperidine ring, and a morpholine ring, which are connected through a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone typically involves multiple steps, starting with the formation of the quinoxaline ring. This can be achieved through the condensation of an o-phenylenediamine derivative with an appropriate diketone. The resulting quinoxaline derivative is then subjected to further reactions to introduce the ethoxy group at the 3-position.

The next step involves the formation of the piperidine ring, which can be synthesized through a cyclization reaction involving a suitable precursor

Industrial Production Methods

Industrial production of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or morpholine rings, where nucleophiles replace existing substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyquinoxalin-2-yl)piperidin-3-ylmethanone: Similar structure but with a methoxy group instead of an ethoxy group.

    1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-ylmethanone lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[1-(3-ethoxyquinoxalin-2-yl)piperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-2-27-19-18(21-16-7-3-4-8-17(16)22-19)24-9-5-6-15(14-24)20(25)23-10-12-26-13-11-23/h3-4,7-8,15H,2,5-6,9-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAUHFOCCDVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone
Reactant of Route 3
Reactant of Route 3
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone
Reactant of Route 4
Reactant of Route 4
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone
Reactant of Route 5
Reactant of Route 5
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone
Reactant of Route 6
Reactant of Route 6
[1-(3-Ethoxyquinoxalin-2-yl)piperidin-3-yl](morpholin-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.